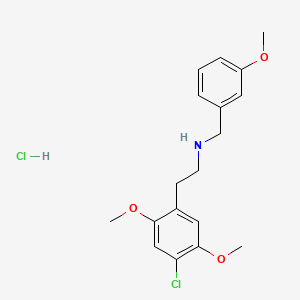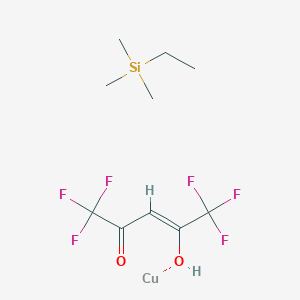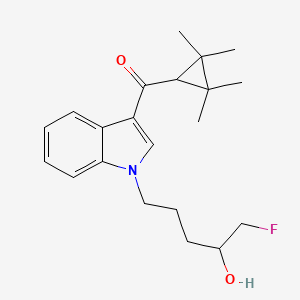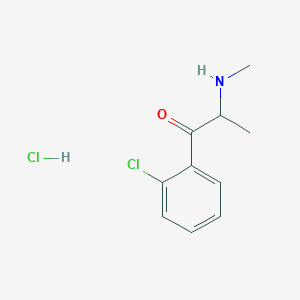
25C-NB3OMe (clorhidrato)
Descripción general
Descripción
25C-NB3OMe (clorhidrato) es un compuesto químico que pertenece a la clase de las fenetilaminas. Está estructuralmente categorizado como una fenetilamina y es conocido por sus potentes efectos en los receptores de serotonina. El compuesto se utiliza principalmente como un estándar de referencia analítica en investigación y aplicaciones forenses .
Aplicaciones Científicas De Investigación
25C-NB3OMe (clorhidrato) se utiliza principalmente en la investigación científica para las siguientes aplicaciones:
Química: Se utiliza como un estándar de referencia analítica para estudiar las propiedades y las reacciones de los derivados de la fenetilamina.
Biología: El compuesto se utiliza para investigar los efectos en los receptores de serotonina y otros objetivos biológicos.
Medicina: La investigación sobre 25C-NB3OMe (clorhidrato) incluye el estudio de sus posibles efectos terapéuticos y propiedades toxicológicas.
Mecanismo De Acción
El mecanismo de acción de 25C-NB3OMe (clorhidrato) implica su interacción con los receptores de serotonina, particularmente el receptor 5-HT2A. El compuesto actúa como un potente agonista parcial para el receptor 5-HT2A, lo que lleva a la activación de las vías de señalización aguas abajo. Esta interacción es responsable de los efectos alucinógenos del compuesto y otras respuestas fisiológicas .
Análisis Bioquímico
Biochemical Properties
The compound 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride acts as a highly potent partial agonist for the human 5-HT 2A receptor . It has been found to potently reduce cell viability of SH-SY5Y, PC12, and SN4741 cells . The neurotoxicity of 25c-Nb3ome (hydrochloride) on SH-SY5Y cells was further confirmed by using fluorescein diacetate/propidium iodide double staining .
Cellular Effects
The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride on cells include sublingual numbing, stimulation, hallucinations, dissociation, and anxiety . In vitro studies have shown that 25c-Nb3ome (hydrochloride) exhibits cytotoxicity on neuronal cell lines SH-SY5Y, PC12, and SN471 .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride involves its interaction with the 5-HT 2A receptor . It elevates the expression of phosphorylated extracellular signal-regulated kinase (pERK), but decreases the expression of phosphorylated Akt and phosphorylated Ser9- glycogen synthase kinase 3β (GSK3β) in time- and concentration-dependent manners .
Temporal Effects in Laboratory Settings
It has been found that the compound is more than 50 times more potent than methamphetamine in reducing the viability of SH-SY5Y cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride vary with different dosages in animal models. It is extremely potent and the effects of the drug increase greatly within a small window of dosage adjustment . Overdose may occur at as little as double an average dose .
Metabolic Pathways
The major metabolic pathways of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by the glucuronidation, sulfation, and/or N-acetylation of primary metabolites .
Transport and Distribution
It is known that NBOMe-substituted compounds have a diminished absorption rate passing through mucus membranes, but generally remain inactive when taken orally .
Subcellular Localization
It is known that it acts as a potent partial agonist for the human 5-HT 2A receptor .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 25C-NB3OMe (clorhidrato) implica varios pasos, comenzando con la preparación de la estructura central de la fenetilamina. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de la fenetilamina: Esto implica la reacción de 2,5-dimetoxi-benzaldehído con nitroetano para formar 2,5-dimetoxi-beta-nitroestireno.
Reducción: El nitroestireno se reduce luego a 2,5-dimetoxi-fenetilamina utilizando un agente reductor como el hidruro de litio y aluminio.
Sustitución: La fenetilamina se hace reaccionar luego con cloruro de 4-clorobencilo en presencia de una base para formar 2-(4-cloro-2,5-dimetoxi-fenil)-N-(3-metoxibencil)etanamina.
Formación de clorhidrato: Finalmente, el compuesto se convierte en su sal de clorhidrato haciendo reaccionar con ácido clorhídrico.
Métodos de producción industrial
Los métodos de producción industrial para 25C-NB3OMe (clorhidrato) no están bien documentados debido a su uso principal en investigación y aplicaciones forenses. El proceso de síntesis en un entorno de laboratorio se puede ampliar para la producción industrial con las modificaciones apropiadas para garantizar la seguridad y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
25C-NB3OMe (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las posiciones del anillo aromático.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como agentes halogenantes y bases.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de quinonas, mientras que la reducción puede producir varios derivados de fenetilamina reducidos .
Comparación Con Compuestos Similares
Compuestos similares
25I-NBOMe: Un análogo cercano con un átomo de yodo en lugar de un átomo de cloro.
25B-NBOMe: Otro análogo con un átomo de bromo en lugar de un átomo de cloro.
2C-C: Un derivado de la fenetilamina sin el grupo metoxi-bencilo.
Unicidad
25C-NB3OMe (clorhidrato) es único debido a su patrón de sustitución específico, que incluye un grupo 4-cloro-2,5-dimetoxi-fenilo y un grupo 3-metoxi-bencilo. Esta estructura única contribuye a sus distintas propiedades farmacológicas y alta afinidad por los receptores de serotonina .
Propiedades
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLGZXDXDMPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-57-0 | |
| Record name | 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NB3OME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)



![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)


![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
